3,5-Difluoro-4-methylbenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-2-methyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-4-6(9)2-5(3-7(4)10)8(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMMRXAZCRYJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Difluoro 4 Methylbenzotrifluoride and Its Structural Analogues
Conventional Synthetic Routes to Fluorinated Benzotrifluorides
Traditional methods for synthesizing fluorinated aromatic compounds often rely on harsh reagents and conditions but remain foundational in industrial-scale production. These routes typically involve the separate introduction of fluorine atoms and the trifluoromethyl group.
Classical Approaches for Introducing Trifluoromethyl Groups
The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring has been a long-standing challenge in organic synthesis. Classical methods often begin with a precursor functional group already in place at the desired position on the benzene (B151609) ring.
One of the most established industrial methods involves the fluorination of a benzotrichloride (B165768) derivative using hydrogen fluoride (B91410) (HF). google.comgoogle.com This gas-phase or liquid-phase reaction is typically performed at elevated temperatures and pressures, often in the presence of a catalyst like aluminum fluoride or a mixture of aluminum chloride and activated charcoal. google.comgoogle.com The process efficiently converts the -CCl3 group to a -CF3 group.
Another classical approach involves the use of sulfur tetrafluoride (SF4) to convert aromatic carboxylic acids directly into benzotrifluorides. This method is effective but requires specialized equipment due to the high toxicity and corrosive nature of SF4. researchgate.net Antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5) has also been used to convert trichloromethyl aryl ethers into the corresponding trifluoromethyl aryl ethers, a reaction sequence that starts from anisole (B1667542) derivatives. nih.govbeilstein-journals.org
These methods, while powerful, often lack functional group tolerance and require stringent safety precautions.
Strategies for Regioselective Difluorination of Aromatic Systems
Achieving specific fluorination patterns on an aromatic ring, such as the 1,3-difluoro arrangement in the target molecule, requires careful regioselective control. Conventional strategies often build the aromatic ring from fluorinated precursors or employ electrophilic or nucleophilic aromatic substitution reactions where directing groups guide the placement of the fluorine atoms.
Nucleophilic aromatic substitution (SNAr) is a common strategy, particularly on electron-deficient rings. The regioselectivity is dictated by the positions of electron-withdrawing groups which activate adjacent carbons for nucleophilic attack by a fluoride source. mdpi.com Conversely, electrophilic fluorination on electron-rich arenes can be employed, though controlling regioselectivity among multiple activated positions can be challenging.
A more contemporary approach that builds upon classical principles involves the reaction of substituted cyclobutenes with difluorocarbene, which can generate 1,3-difluorobenzenes after a ring-expansion sequence. jmu.edu This method offers a unique pathway to the meta-difluoro pattern, where the final positions of the fluorine atoms are determined by the structure of the starting cyclobutene (B1205218) rather than by the directing effects of substituents on a pre-formed benzene ring. jmu.edu
Modern Fluoroalkylation and Fluoroarylation Strategies
Recent advances in synthetic methodology have focused on the development of milder, more selective, and more functional-group-tolerant reactions. Transition metal catalysis, in particular, has revolutionized the synthesis of complex fluorinated molecules.
Transition Metal-Catalyzed Functionalizations
Transition metal-catalyzed reactions have become indispensable tools for forming carbon-fluorine and carbon-trifluoromethyl bonds. researchgate.netrsc.org These methods often proceed under mild conditions and exhibit high selectivity, allowing for the late-stage functionalization of complex molecules. nih.govnih.gov Palladium, copper, and iron are among the most commonly used metals for these transformations. nih.govmdpi.com
These reactions can involve various mechanisms, including cross-coupling, where a pre-functionalized aromatic ring (e.g., an aryl halide or boronic acid) is coupled with a trifluoromethyl source, or direct C-H functionalization, where a C-H bond is selectively converted to a C-CF3 bond. rsc.orgmdpi.com The regioselectivity in C-H functionalization is often achieved through the use of a directing group that coordinates to the metal catalyst and positions it over a specific C-H bond. researchgate.netresearchgate.net
Photocatalytic Fluoroalkylation via Ligand-to-Metal Charge Transfer (LMCT) Processes
Visible-light photocatalysis has emerged as a powerful strategy for generating radicals under exceptionally mild conditions. One such approach utilizes a ligand-to-metal charge transfer (LMCT) process to generate fluoroalkyl radicals from readily available and inexpensive sources like trifluoroacetic acid (TFA). nih.govnih.govfrontiersin.org
In a typical LMCT process, a metal catalyst (often iron-based) forms a complex with a ligand, such as the trifluoroacetate (B77799) anion (CF3COO⁻). researchgate.net Upon irradiation with visible light, an electron is transferred from the ligand to the metal center. nih.govfrontiersin.org This process leads to the oxidative dissociation of the ligand, generating a trifluoromethyl radical (•CF3) after decarboxylation, which can then be intercepted by an aromatic substrate to form the desired C-CF3 bond. researchgate.netresearchgate.net This strategy overcomes the high oxidation potential typically required to convert fluoroalkyl acids into radicals, making it a highly effective synthetic tool. nih.govnih.gov
Table 1: Overview of LMCT-based Photocatalytic Fluoroalkylation
| Catalyst System | Fluoroalkyl Source | Mechanism | Substrates | Key Advantage |
|---|---|---|---|---|
| Iron Salts (e.g., FeCl3) | Trifluoroacetic Acid (TFA) | Visible-light induced LMCT, decarboxylation | Olefins, Heteroaromatics, Alkynes | Uses low-cost, readily available reagents. nih.govresearchgate.net |
| Copper Complexes | Fluoroalkyl Carboxylic Acids | Photoinduced LMCT | Aromatics, Alkenes | Mild reaction conditions, broad applicability. |
Copper-Catalyzed Perfluoroalkylation and Cyclization Reactions
Copper-catalyzed reactions are particularly valuable for perfluoroalkylation due to the relatively low cost of copper and its unique reactivity. acs.org These methods can be used to couple perfluoroalkyl sources with various organic substrates, including aryl halides and terminal alkynes. acs.orgbohrium.com For instance, stable copper-perfluoroalkyl complexes can react with a range of heteroaryl bromides to form the corresponding perfluoroalkylated heteroarenes in good yields. acs.org
Beyond simple cross-coupling, copper catalysts can initiate cascade or cyclization reactions. In these processes, a copper-catalyzed perfluoroalkylation of an unactivated alkene can generate a radical intermediate. researchgate.net This intermediate can then undergo an intramolecular cyclization, leading to the formation of complex, perfluoroalkylated ring systems in a single step. researchgate.netmdpi.com These tandem reactions are highly efficient for building molecular complexity. mdpi.comacs.org
Table 2: Examples of Copper-Catalyzed Fluoroalkylation Reactions
| Reaction Type | Copper Source | Fluoroalkyl Source | Substrate Scope | Reaction Feature |
|---|---|---|---|---|
| Perfluoroalkylation of Heteroaryl Bromides | (phen)CuRF Complexes | Pre-formed Cu-RF reagent | Heteroaryl bromides | High functional group tolerance. acs.org |
| Perfluoroalkylation of Alkynyl Bromides | CuI (catalytic) | Perfluoroalkyl iodides | Alkynyl bromides, terminal alkynes | Very low catalyst loading (0.01-0.5 mol%). bohrium.com |
| Cascade Perfluoroalkylation/Cyclization | Copper(I) salts | RF-I Reagents | Unactivated olefins | Forms C-C and C-CF2 bonds in one pot. researchgate.net |
| Bromodifluoroacetylation Cyclization | Copper(I) salts | BrCF2COOEt | Biaryl ynones | Constructs difluoromethylated spiro compounds. mdpi.com |
Nickel-Catalyzed Cross-Coupling for Fluoroalkoxylated Compounds
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering a cost-effective alternative to palladium-based systems. ucla.edu These methods are particularly effective for the synthesis of fluoroalkylated compounds. Researchers have developed efficient nickel-catalyzed protocols for the reductive cross-coupling of unactivated CF₂H-substituted electrophiles with a variety of aryl and alkenyl halides. rsc.org This approach demonstrates high catalytic reactivity and broad functional group compatibility, making it suitable for the late-stage fluoroalkylation of complex molecules. rsc.org
In a notable application, nickel catalysis has been successfully employed for the cross-coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org This reaction proceeds through the activation of an aromatic C–F bond, facilitated by the formation of a nickelacyclopropane intermediate. The process is efficient under mild conditions and allows for the synthesis of a diverse range of 2-arylbenzofurans. beilstein-journals.org Furthermore, this methodology can be extended to achieve orthogonal coupling, selectively reacting C–F and C–Br bonds with arylboronic acids. beilstein-journals.org
Decarboxylative cross-coupling represents another key strategy. A nickel-catalyzed method has been described for the coupling of perfluorobenzoates with aryl halides and sulfonates. nih.gov This transformation is compatible with a wide range of coupling partners, including aryl iodides, bromides, chlorides, triflates, and tosylates, to produce polyfluorinated biaryl compounds in good yields. nih.gov
| Catalyst System | Electrophile | Nucleophile | Key Features |
| Nickel Catalyst | Difluoromethylated Alkyl Bromides | Aryl/Alkenyl Halides | Reductive cross-coupling, high functional group tolerance. rsc.org |
| Ni(0) Species | 2-Fluorobenzofurans | Arylboronic Acids | Aromatic C–F activation via nickelacyclopropane intermediate. beilstein-journals.org |
| Nickel Catalyst | Perfluorobenzoates | Aryl Halides/Sulfonates | Decarboxylative cross-coupling to form polyfluorinated biaryls. nih.gov |
Iridium-Catalyzed C-H Borylation in Fluoroaromatic Substrates
Iridium-catalyzed C-H borylation has become a premier method for the synthesis of aryl and heteroaryl organoboron compounds, which are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov This method allows for the direct conversion of C-H bonds to C-B bonds, avoiding the need for pre-functionalized substrates.
The regioselectivity of iridium-catalyzed C-H borylation on fluoroaromatic substrates is influenced by a combination of steric and electronic factors. nih.govresearchgate.net While steric hindrance is often the dominant factor in determining the site of borylation, electronic effects play a significant role in fluorinated systems. researchgate.net For instance, in the borylation of polyfluorinated arenes, a strong electronic preference for borylation para to the azinyl nitrogen of pyridine (B92270) is observed, while borylation para to a fluorine atom is generally disfavored. researchgate.net High selectivity can be achieved when these electronic preferences cooperate. researchgate.net
This methodology has been successfully applied to fluoroquinolines, which are core structures in many antibiotics. nih.gov The iridium-catalyzed C-H borylation of fluoroquinolines allows for the introduction of a boronic ester group, which can then be transformed into other functional groups relevant to medicinal chemistry. nih.gov The use of bidentate ligands like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) with an iridium precursor such as [Ir(OMe)COD]₂ is a powerful combination for these transformations. nih.gov
| Substrate Type | Catalyst System | Regioselectivity Determinants | Application of Product |
| Polyfluorinated Arenes | Iridium Catalyst | Steric and electronic effects; borylation para to nitrogen is favored, para to fluorine is disfavored. researchgate.net | Versatile building blocks for further functionalization. |
| Fluoroquinolines | [Ir(OMe)COD]₂ / dtbpy | Judicious choice of substituents on the quinoline (B57606) ring. nih.gov | Synthesis of fluoroquinolone antibiotics and related medicinal compounds. nih.gov |
Organocatalytic and Metal-Free Approaches
N-Heterocyclic carbenes (NHCs) have gained prominence as robust and versatile organocatalysts for a wide range of chemical transformations. rsc.orgrsc.org NHC-catalyzed reactions provide an efficient and convenient strategy for the synthesis of various fluorine-containing molecules. rsc.org These catalysts can exhibit versatile reactivity, including facilitating umpolung (polarity inversion) of carbonyl carbons to form nucleophilic acyl reagents. researchgate.net
The field of NHC-catalyzed fluorination and fluoroalkylation has seen significant progress. rsc.org These reactions can be broadly categorized based on the type of fluorinating or fluoroalkylating reagent used. rsc.org For instance, NHCs can catalyze the direct fluoroalkylation of carbonyl and imine compounds using nucleophilic fluoroalkylating reagents. rsc.org Additionally, synergistic catalysis combining NHCs with photoredox catalysis has enabled novel three-component reactions, such as the radical acylfluoroalkylation of 1,3-enynes to produce fluorinated allenic aryl ketones. acs.org This dual catalytic system demonstrates a broad substrate scope and excellent functional group tolerance. acs.org The introduction of fluorine into the NHC ligand itself can also create unique steric and electronic properties, further expanding their catalytic applications. man.ac.uk
Fluoroalkyl anhydrides, such as the readily available and inexpensive trifluoroacetic anhydride (B1165640) (TFAA), have become valuable reagents for introducing fluoroalkyl groups into organic molecules. ccspublishing.org.cnresearchgate.net These reagents are employed in a variety of cyclization and coupling reactions to construct structurally diverse fluoroalkyl-containing compounds. ccspublishing.org.cn
One notable application is the use of perfluorocarboxylic anhydrides to trigger cyclization reactions. For example, triflic anhydride (Tf₂O) has been used in a pyridine-mediated reaction to convert 5-hydroxy-5-methylpyrrolidinones into substituted sulfonamidofurans. nih.gov The proposed mechanism involves the formation of a highly electrophilic imine intermediate that undergoes cyclization. nih.gov Similarly, reactions involving fluoroalkyl anhydrides can lead to the formation of other heterocyclic systems, such as isoxazoles and pyridines. researchgate.net These cyclization strategies provide a convenient one-pot method to build complex molecular architectures that would be difficult to access through standard coupling reactions. ccspublishing.org.cn
Carbon-Fluorine (C-F) Bond Activation Strategies
While transition metals are commonly used for C-F bond activation, recent advances have highlighted the potential of main group metals for these challenging transformations. rsc.orgrsc.org The activation of the strong C-F bond opens up new synthetic pathways for the functionalization of fluorinated compounds. acs.orgresearchgate.net
Low-valent magnesium compounds containing a Mg-Mg bond have been shown to react with the sp³ C-F bonds of fluoroalkanes. nih.gov This reaction generates reactive organomagnesium reagents in a process that can be considered a homogeneous equivalent of Grignard reagent formation. These in situ-generated organomagnesium species can then react with a range of electrophiles, enabling C-F to C-B, C-Si, C-Sn, and C-C bond transformations. A key application of this reactivity is the unprecedented one-pot, magnesium-mediated coupling of sp³ C-F and sp² C-F bonds. nih.gov Mechanistic studies suggest that the activation of the sp³ C-F bond proceeds through a frontside nucleophilic attack of the Mg-Mg reagent on the fluoroalkane. nih.gov This main-group-mediated approach offers a complementary strategy to transition-metal-catalyzed methods for C-F bond functionalization. nih.gov
| Reagent | Substrate | Transformation | Mechanistic Feature |
| Low-valent Mg-Mg species | Fluoroalkanes (1°, 2°, 3°) | C-F to C-B, C-Si, C-Sn, C-C | Frontside nucleophilic attack on the C-F bond. nih.gov |
| Low-valent Mg-Mg species | Fluoroalkane + Perfluoroarene | C(sp³)-F / C(sp²)-F Coupling | One-pot carbon-carbon bond formation. nih.gov |
Late Transition Metal-Mediated C-F Bond Functionalization (e.g., Pt(0) Complexes)
The activation of carbon-fluorine (C-F) bonds, known for their high dissociation energy, is a significant challenge in synthetic chemistry. researchgate.net Late transition metals, particularly platinum(0) complexes, have been investigated for their ability to cleave these robust bonds in fluoroaromatics. ox.ac.ukresearchgate.net While direct oxidative addition is a possible pathway, studies on model compounds like fluoropyridines have revealed more complex, phosphine-assisted mechanisms. acs.orgnih.gov
Computational and experimental studies on fluorinated aromatics reacting with Pt(0) bis(phosphine) complexes show three primary competing pathways for C-F bond activation: acs.orgnih.gov
Direct Oxidative Addition: The metal center inserts directly into the C-F bond, proceeding through a conventional three-center transition state to form a Pt(II) product. acs.org
Phosphine-Assisted Fluorine Transfer (Alkyl Transfer): This pathway involves a four-center transition state where a fluorine atom is transferred to a phosphorus center of a phosphine (B1218219) ligand, accompanied by the concerted transfer of an alkyl group from the phosphorus to the platinum center. acs.orgnih.gov
Phosphine-Assisted Fluorine Transfer (Metallophosphorane Intermediate): In this mechanism, the fluorine is transferred to a phosphine ligand, forming a metastable metallophosphorane intermediate. From this intermediate, subsequent transfer of either the fluorine or an alkyl group to the metal can occur. acs.orgnih.gov
These mechanisms highlight that the phosphine ligands are not mere spectators but are intimately involved in the C-F activation process, acting as fluorine acceptors. ox.ac.uk The competition between these pathways suggests that the formation of platinum-fluoride species is accessible. acs.orgnih.gov For a molecule like 3,5-Difluoro-4-methylbenzotrifluoride, these principles would apply to the activation of the C-F bonds on the aromatic ring, although the presence of multiple fluorine atoms and the electron-withdrawing trifluoromethyl group would influence the energetics and outcome of the reaction.
Table 1: Mechanistic Pathways for Pt(0)-Mediated C-F Bond Activation
| Pathway | Key Feature | Intermediate/Transition State | Product Type |
|---|---|---|---|
| Direct Oxidative Addition | Direct insertion of Pt into the C-F bond. acs.org | Three-center transition state. acs.org | cis-Platinum(II) fluoride. acs.org |
| Phosphine-Assisted (Alkyl Transfer) | Concerted fluorine and alkyl group transfer. nih.gov | Four-center transition state. nih.gov | trans-Platinum(II) alkyl (fluorophosphine). nih.gov |
| Phosphine-Assisted (Intermediate) | Formation of a metastable intermediate. acs.org | Metallophosphorane intermediate. acs.org | Platinum(II) fluoride or Platinum(II) alkyl. acs.org |
Hydrodefluorination (HDF) Techniques for Fluorinated Arenes
Hydrodefluorination (HDF) is a fundamental transformation that replaces a fluorine atom with a hydrogen atom, providing access to partially fluorinated building blocks from more heavily fluorinated precursors. nih.govacs.org This technique is highly relevant for modifying compounds such as this compound to produce structural analogues with fewer fluorine substituents. HDF has traditionally been dominated by transition-metal catalysis, but recent advances have expanded the available strategies to include main-group elements and metal-free approaches. nih.govacs.org
Key methodologies for the HDF of fluorinated arenes include:
Bismuth-Catalyzed HDF: Low-valent bismuthinidene complexes can catalyze the HDF of polyfluoroarenes using silanes as the hydride source. nih.govacs.orgresearchgate.net Mechanistic studies support a Bi(I)/Bi(III) redox cycle involving C–F oxidative addition, F/H ligand metathesis, and C–H reductive elimination—steps that are canonical in transition-metal catalysis. nih.govacs.org
Transition-Metal-Free HDF: A catalytic HDF reaction has been developed using a hydrosilicate intermediate generated from a hydrosilane and a fluoride salt. nih.gov This system operates via a concerted nucleophilic aromatic substitution (CSNAr) process, avoiding the use of transition metals entirely. nih.gov
Gold-Catalyzed HDF: Gold hydride complexes, [(NHC)AuH], have been shown to catalyze the HDF of perfluoroarenes. acs.org The efficiency of this reaction can be significantly enhanced by the addition of π-electron-donating additives, which engage in π–π stacking interactions with the electron-deficient fluoroarene, thereby promoting the C-F bond cleavage. acs.org
These HDF reactions provide valuable tools for the selective defluorination of polyfluorinated aromatic compounds, enabling the tailored synthesis of molecules with specific fluorination patterns.
Table 2: Comparison of Selected HDF Techniques for Fluorinated Arenes
| Catalyst System | Hydride Source | Proposed Mechanism | Key Characteristics |
|---|---|---|---|
| Bismuthinidenes | Diethylsilane | Bi(I)/Bi(III) Redox Cycle (Oxidative Addition, Reductive Elimination). acs.orgresearchgate.net | Main-group catalysis mimicking transition metal steps. acs.org |
| Hydrosilane / Fluoride Salt | Hydrosilane | Concerted Nucleophilic Aromatic Substitution (CSNAr). nih.gov | Transition-metal-free system. nih.gov |
| Gold Hydride [(NHC)AuH] | Silanes | π–π Interaction Assisted C–F Activation. acs.org | Reaction rate enhanced by electron-donating additives. acs.org |
Advanced Approaches for Site-Selective Functionalization
Achieving site-selectivity in the functionalization of aromatic rings containing multiple substituents is a central goal in modern organic synthesis. For fluorinated aromatics like this compound, direct C-H bond functionalization offers an atom-economical approach to introduce new complexity.
Direct C-H Bond Functionalization in Fluorinated Aromatics
Direct C-H bond functionalization has emerged as a powerful strategy for modifying aromatic compounds without the need for pre-installed activating or directing groups. nih.gov This approach is particularly valuable for synthesizing fluorinated molecules, which are prevalent in pharmaceuticals and agrochemicals. nih.gov Transition-metal catalysis is a cornerstone of C-H functionalization, enabling the formation of C-C, C-N, and C-O bonds. nih.govbeilstein-journals.org
In the context of this compound, the C-H bonds at the C2 and C6 positions are potential sites for functionalization. Methodologies developed for other fluorinated arenes, such as palladium-catalyzed trifluoromethylthiolation or copper-promoted amination, could potentially be adapted. beilstein-journals.org The inherent electronic properties of the substrate, influenced by the strongly electron-withdrawing fluorine and trifluoromethyl groups, would play a crucial role in the reactivity and selectivity of such transformations. Furthermore, catalyst-free photochemical methods have been developed for the fluorination of C-H bonds, offering an alternative synthetic route. chemrxiv.orgchemrxiv.org
The "Ortho-Fluorine Effect" in Directed C-H Bond Activation
A notable phenomenon in the C-H activation of fluorinated aromatics is the "ortho-fluorine effect," where transition metals show a strong preference for activating a C-H bond that is adjacent (ortho) to a fluorine substituent. acs.orgwhiterose.ac.ukyork.ac.uk This effect provides a powerful tool for controlling regioselectivity in C-H functionalization reactions. nih.govacs.org
The C-H bonds at positions 2 and 6 of this compound are both ortho to fluorine atoms (at C3 and C5, respectively). This positioning makes them prime targets for directed C-H activation. The origins of the ortho-fluorine effect are a combination of kinetic and thermodynamic factors: acs.orgyork.ac.uknih.gov
Kinetic Influence: The reaction often proceeds through a Concerted Metalation-Deprotonation (CMD) or σ-Complex-Assisted Metathesis (σ-CAM) mechanism. acs.orgacs.org The increased acidity of the C-H bond ortho to an electron-withdrawing fluorine atom facilitates the deprotonation step in the CMD pathway, lowering the activation energy for the reaction at that site. acs.org
Spectroscopic and computational studies on manganese-mediated C-H activation have demonstrated that cyclometalated complexes formed ortho-to-fluorine are often the most thermodynamically stable products. acs.orgwhiterose.ac.ukyork.ac.uk This inherent preference allows for predictable, site-selective functionalization of polyfluoroarenes, a principle directly applicable to the targeted modification of this compound. nih.govbohrium.com
Table 3: Factors Contributing to the "Ortho-Fluorine Effect"
| Factor | Description | Implication for Selectivity |
|---|---|---|
| Thermodynamic | Increased strength of the Metal-Carbon bond formed ortho to a fluorine atom. ox.ac.uknih.gov | The product resulting from ortho C-H activation is more stable, driving the reaction equilibrium. acs.orgyork.ac.uk |
| Kinetic | Increased acidity of the C-H bond ortho to fluorine facilitates the deprotonation step in CMD/AMLA mechanisms. acs.org | The activation energy for cleaving the C-H bond ortho to fluorine is lowered, increasing the reaction rate at that position. acs.org |
| Mechanism | Often proceeds via Concerted Metalation-Deprotonation (CMD) or σ-Complex-Assisted Metathesis (σ-CAM). acs.orgacs.org | These mechanisms are sensitive to the electronic effects of the fluorine substituent, favoring the ortho position. |
Advanced Analytical and Spectroscopic Characterization Techniques for Fluorinated Benzotrifluorides
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of organofluorine compounds. The presence of the NMR-active ¹⁹F isotope, which is 100% naturally abundant and has a high gyromagnetic ratio, makes ¹⁹F NMR a particularly powerful technique. nih.gov
¹⁹F NMR spectroscopy provides distinct signals for fluorine atoms in different chemical environments, making it highly effective for structural verification and the identification of fluorinated impurities. For 3,5-Difluoro-4-methylbenzotrifluoride, one would expect two distinct signals in the ¹⁹F NMR spectrum.
Trifluoromethyl (CF₃) Group: This group typically appears as a singlet in a proton-decoupled ¹⁹F spectrum. Its chemical shift is influenced by the electronic environment of the aromatic ring. Generally, benzotrifluoride (B45747) groups resonate in the region of -60 to -70 ppm relative to CFCl₃. colorado.edu
Aromatic Fluorine (Ar-F) Atoms: The two fluorine atoms attached to the aromatic ring at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. They would appear as a single signal, likely a quartet, due to coupling with the three equivalent fluorine atoms of the adjacent CF₃ group (⁴JFF coupling). Aromatic fluorine chemical shifts can vary widely but are often found between +80 to +170 ppm. ucsb.edu
Impurity analysis is a key strength of ¹⁹F NMR. Positional isomers or byproducts from the synthesis would have different symmetry and electronic environments, leading to a distinct set of signals. For example, an impurity like 2,5-Difluoro-4-methylbenzotrifluoride would show three unique ¹⁹F signals (one for the CF₃ group, and two for the non-equivalent aromatic fluorines), allowing for its unambiguous identification and quantification even at low levels.
Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Nucleus / Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constant (J) Hz |
| CF₃ | ~ -64 | Triplet (t) | ⁴JFF ≈ 5-10 Hz |
| Ar-F (C3, C5) | ~ -110 | Quartet (q) | ⁴JFF ≈ 5-10 Hz |
Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.
While one-dimensional NMR provides essential information, two-dimensional (2D) correlation experiments are necessary to establish the complete bonding framework of the molecule.
¹H-¹³C Correlation (HSQC/HMBC): The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all direct one-bond C-H correlations. columbia.edu For this compound, this would show a cross-peak between the methyl protons and the methyl carbon, as well as between the aromatic proton and its attached carbon. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-4 bond) correlations. columbia.edunih.gov It is particularly useful for connecting fragments of a molecule, for example, by showing correlations from the methyl protons to the adjacent aromatic carbons (C3, C4, C5).
¹H-¹⁹F and ¹³C-¹⁹F Correlation: Experiments like Heteronuclear Overhauser Effect Spectroscopy (HOESY) or specific ¹H-¹⁹F correlation experiments can reveal through-space or through-bond couplings between protons and fluorine atoms, confirming the proximity of the methyl group to the aromatic fluorine atoms. Similarly, ¹³C-¹⁹F correlations confirm couplings between the fluorine atoms and the carbon skeleton, aiding in the definitive assignment of all carbon resonances, which are often split due to C-F coupling. rsc.org
Table 2: Expected Multi-Nuclear NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
| HSQC | ¹H, ¹³C (¹JCH) | CH₃ protons ↔ CH₃ carbon; Aromatic H ↔ Aromatic C | Direct C-H attachments |
| HMBC | ¹H, ¹³C (²⁻³JCH) | CH₃ protons ↔ C3, C4, C5 carbons; Aromatic H ↔ C1, C3 carbons | Molecular skeleton connectivity |
| ¹H-¹⁹F COSY | ¹H, ¹⁹F | CH₃ protons ↔ Ar-F (C3, C5); Aromatic H ↔ Ar-F (C3, C5) | Proximity and coupling of H and F |
In situ, or reaction monitoring, NMR spectroscopy is a powerful technique for studying chemical reactions in real-time directly within the NMR tube. ed.ac.uk This method provides valuable mechanistic and kinetic data without the need for quenching or sample workup. beilstein-journals.org
For a reaction involving this compound, such as a nucleophilic aromatic substitution or a side-chain functionalization, in situ NMR can be used to:
Track Reactant Consumption and Product Formation: By integrating the characteristic NMR signals of the starting material, intermediates, and products over time, a concentration profile for each species can be generated.
Identify Transient Intermediates: Short-lived species that may be undetectable by conventional offline analysis can sometimes be observed, providing crucial insight into the reaction mechanism.
Determine Reaction Kinetics: The time-course data allows for the calculation of reaction rates and orders, helping to optimize reaction conditions such as temperature, catalyst loading, or reagent stoichiometry.
For example, in a hypothetical nitration reaction, the disappearance of the aromatic proton signal of the starting material and the appearance of new signals corresponding to the nitrated product could be monitored by ¹H NMR, while ¹⁹F NMR would show the corresponding shifts in the fluorine signals due to the change in the electronic environment of the ring.
Mass Spectrometry (MS) Based Methods
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, enabling the calculation of a compound's exact mass. bioanalysis-zone.commeasurlabs.com This high accuracy allows for the unambiguous determination of the molecular formula from a list of possibilities. nih.gov For this compound (C₈H₄F₅), the exact mass can be calculated with high precision. Any deviation between the measured mass and the calculated mass is typically in the low parts-per-million (ppm) range, providing very high confidence in the assigned molecular formula. nih.gov
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₄F₅ |
| Calculated Exact Mass ([M]+) | 207.0231 u |
| Typical Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. researchgate.net
For this compound, the molecular ion ([C₈H₄F₅]⁺) would be selected as the precursor. Common fragmentation pathways for such compounds involve the loss of fluorine atoms or the trifluoromethyl group. mdpi.commdpi.com Analyzing the masses of the resulting fragments helps to confirm the connectivity of the molecule.
Table 4: Plausible MS/MS Fragmentation Pathway for this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Formula |
| 207.0231 | F• | 188.0169 | [C₈H₄F₄]⁺ |
| 207.0231 | CF₃• | 138.0326 | [C₇H₄F₂]⁺ |
| 188.0169 | CF₂ | 138.0326 | [C₇H₄F₂]⁺ |
This fragmentation data, combined with NMR and HRMS, provides a comprehensive and unambiguous characterization of the this compound molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are powerful hyphenated techniques essential for the separation, identification, and quantification of this compound, thereby assessing its purity and analyzing its presence in complex mixtures. researchgate.net
In GC-MS, the volatile nature of the compound allows it to be separated from non-volatile impurities or other components of a mixture based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the compound is ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak (M+) would correspond to the compound's molecular weight. For this compound (C₈H₅F₅), the expected molecular ion would appear at a mass-to-charge ratio (m/z) of 196.03. Characteristic fragmentation patterns for benzotrifluoride derivatives often involve the loss of fluorine atoms or the trifluoromethyl group, leading to identifiable fragment ions.
HPLC-MS/MS is particularly useful for analyzing thermally sensitive compounds or complex matrices. The compound is first separated via liquid chromatography, and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) allows for greater specificity by selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. This is invaluable for confirming the identity of the compound in a mixture and for quantitative analysis at trace levels. chromatographyonline.com
Table 1: Predicted GC-MS Fragmentation Data for this compound This table is generated based on the chemical structure and common fragmentation patterns of similar compounds.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Description |
|---|---|---|
| 196 | [C₈H₅F₅]⁺ | Molecular Ion (M⁺) |
| 177 | [C₈H₅F₄]⁺ | Loss of a Fluorine atom (-F) |
| 127 | [C₇H₅F₂]⁺ | Loss of the Trifluoromethyl group (-CF₃) |
| 112 | [C₆H₂F₂]⁺ | Loss of CF₃ and Methyl group (-CF₃, -CH₃) |
| 77 | [C₆H₅]⁺ | Phenyl cation fragment |
Vibrational Spectroscopy (Infrared (IR) and Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing critical information about the functional groups present.
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the qualitative analysis of this compound, enabling the identification of its key functional groups through their characteristic absorption of infrared radiation. upi.edu The C-F bonds, including those in the trifluoromethyl group and on the aromatic ring, exhibit strong absorption bands in the fingerprint region of the spectrum. The spectrum for the parent compound, benzotrifluoride, shows these characteristic absorptions. chemicalbook.com The presence of aromatic C-H bonds, the methyl group, and the substituted benzene (B151609) ring can also be confirmed by their specific vibrational frequencies. vscht.cznih.gov
Table 2: Characteristic FTIR Absorption Bands for this compound Data is predicted based on characteristic frequencies for the specific functional groups.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 2980-2870 | Methyl (CH₃) C-H Stretch | Medium-Weak |
| 1620-1580 | Aromatic C=C Ring Stretch | Medium |
| 1450-1400 | Aromatic C=C Ring Stretch | Medium |
| 1350-1150 | C-F Stretch (Aromatic) | Strong |
| 1300-1100 | CF₃ Symmetric & Asymmetric Stretch | Very Strong |
| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong |
Time-resolved infrared (TRIR) spectroscopy is an advanced technique used to study the kinetics of chemical reactions by monitoring changes in the vibrational spectrum as a function of time. researchgate.net This method can be applied to investigate reactions involving this compound, such as nucleophilic aromatic substitution or photolytic degradation. By initiating a reaction with a trigger like a laser pulse, TRIR can capture spectra at intervals ranging from nanoseconds to milliseconds. researchgate.netacs.org
For a kinetic investigation, one would monitor the decrease in the intensity of an IR band unique to the reactant (e.g., a C-F stretching mode of this compound) while simultaneously observing the increase in intensity of a band characteristic of the product. The rate of change in these peak intensities provides direct information about the reaction kinetics, allowing for the determination of rate constants and the elucidation of reaction mechanisms.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous structural information, including bond lengths, bond angles, and torsional angles with very high precision. nih.gov
The analysis would reveal the planarity of the benzene ring, the orientation of the methyl and trifluoromethyl substituents relative to the ring, and any subtle distortions caused by steric or electronic effects of the fluorine atoms. Furthermore, it would elucidate the intermolecular interactions in the solid state, such as π–π stacking or dipole-dipole interactions, which govern the crystal packing. While specific data for this compound is not publicly available, the technique would yield a set of crystallographic parameters similar to those shown in the illustrative table below. mdpi.com
Table 3: Illustrative Crystallographic Data Parameters for a Benzotrifluoride Derivative This table presents a hypothetical but realistic set of data that would be obtained from an X-ray crystallography experiment.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.91, b = 10.95, c = 14.78 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 98.60, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 945.5 |
| Z | The number of molecules per unit cell. | 4 |
Complementary Analytical Techniques
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For organic compounds containing fluorine, this is typically achieved through combustion analysis. numberanalytics.com A weighed sample of this compound is combusted in an oxygen-rich environment, which converts carbon to carbon dioxide, hydrogen to water, and fluorine into detectable forms. thermofisher.com The resulting products are quantified to determine the percentage of each element.
The experimentally determined percentages must match the theoretical values calculated from the molecular formula (C₈H₅F₅) within a narrow margin of error (typically ±0.4%) to confirm the compound's empirical formula and support its stoichiometric purity.
Table 4: Elemental Composition of this compound (C₈H₅F₅) Theoretical values are calculated based on the molecular formula and atomic weights (C=12.011, H=1.008, F=18.998).
| Element | Atomic Weight | Molar Mass (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon (C) | 12.011 | 96.088 | 48.98% |
| Hydrogen (H) | 1.008 | 5.040 | 2.57% |
| Fluorine (F) | 18.998 | 94.990 | 48.45% |
| Total | 196.118 | 100.00% |
Chiral Analysis for Stereochemical Investigations
The introduction of fluorine atoms and trifluoromethyl groups into aromatic rings can significantly influence a molecule's pharmacological and physicochemical properties. When such substitutions lead to chirality, the stereochemical investigation of the resulting enantiomers becomes crucial, as they often exhibit different biological activities. While direct research on the chiral analysis of this compound is not extensively documented in publicly available literature, the principles and techniques for its stereochemical investigation can be inferred from studies on structurally analogous fluorinated and trifluoromethyl-substituted aromatic compounds.
Advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the primary methods for the enantioseparation of such compounds. These techniques rely on the use of Chiral Stationary Phases (CSPs) that create a chiral environment, allowing for differential interaction with each enantiomer and thus enabling their separation.
Detailed Research Findings
Research into the chiral separation of fluorinated aromatic compounds has demonstrated the efficacy of polysaccharide-based CSPs. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209), provide a complex three-dimensional structure with chiral cavities and grooves. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, which collectively lead to the differential retention of enantiomers.
For instance, studies on fluorinated hydroxyketones, which share the structural feature of a trifluoromethyl-substituted phenyl ring, have detailed successful enantioseparations using normal-phase HPLC. A notable example is the separation of the enantiomers of trifluoromethyl hydroxyketones, which was achieved with high resolution on a cellulose-based CSP. amazonaws.com The selection of the mobile phase, typically a mixture of an alkane and an alcohol, is critical for optimizing the separation by modulating the interactions between the analytes and the CSP.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. chromatographytoday.comresearchgate.net SFC utilizes supercritical carbon dioxide as the main mobile phase component, often with a small amount of an alcohol modifier. This technique offers advantages such as faster analysis times, reduced solvent consumption, and unique selectivity. chromatographytoday.com The development of novel fluorinated polysaccharide CSPs has been specifically targeted to enhance the chiral recognition of fluorine-containing molecules, potentially through fluorophilic interactions. chromatographytoday.com
The general approach to developing a chiral separation method for a compound like this compound would involve screening a variety of polysaccharide-based CSPs (both cellulose and amylose derivatives) under both HPLC and SFC conditions. The mobile phase composition, including the type and concentration of the alcohol modifier, would be systematically varied to achieve optimal resolution of the enantiomers.
Illustrative Data on Chiral Separation of a Structurally Related Compound
To illustrate the practical application of these techniques, the following table summarizes the experimental conditions used for the successful chiral HPLC separation of a fluorinated trifluoromethyl hydroxyketone, a compound with structural similarities to the subject benzotrifluoride.
Interactive Data Table: Chiral HPLC Separation of a Fluorinated Trifluoromethyl Hydroxyketone amazonaws.com
| Parameter | Value |
| Compound Class | Trifluoromethyl Hydroxyketones |
| Technique | Normal Phase HPLC |
| Chiral Stationary Phase | Chiralcel OJ-H |
| Mobile Phase | 10% Methanol in Heptane |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 210 nm |
This data demonstrates a successful baseline separation, providing a strong starting point for developing a specific method for this compound. Optimization would likely involve screening other columns, such as those with different polysaccharide derivatives (e.g., amylose-based), and evaluating various alcohol modifiers (e.g., ethanol, isopropanol) at different concentrations to maximize resolution and efficiency.
Future Directions and Emerging Research Opportunities for 3,5 Difluoro 4 Methylbenzotrifluoride Chemistry
Development of Eco-Friendly and Sustainable Synthetic Pathways
The chemical industry's increasing focus on green chemistry is driving the development of more sustainable methods for producing fluorinated compounds. For 3,5-Difluoro-4-methylbenzotrifluoride, future research will likely prioritize the design of synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
| Synthesis Strategy | Potential Advantages | Research Focus |
| Catalytic Methods | Higher efficiency, lower energy requirements, increased selectivity. | Development of novel catalysts for direct fluorination and trifluoromethylation. |
| Continuous Flow Chemistry | Improved safety, better process control, easier scalability. | Optimization of reaction conditions in microreactors for key synthetic steps. |
| Green Solvents | Reduced environmental impact, improved worker safety. | Exploration of ionic liquids, supercritical fluids, or bio-based solvents. |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Identification and engineering of enzymes for specific fluorination reactions. |
Advanced Computational Design of Novel Fluorinated Molecules and Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with tailored properties. For this compound, in silico studies can predict the physicochemical properties and biological activities of its derivatives, guiding synthetic efforts toward the most promising candidates.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to understand the electronic structure of this compound and to model its reactivity in various chemical transformations. These computational approaches can help in designing novel molecules for applications in pharmaceuticals, agrochemicals, and materials science by predicting properties such as binding affinities to biological targets, absorption and emission spectra for optical materials, and degradation pathways for environmental safety.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Agrochemical Innovation
The unique combination of fluorine and a trifluoromethyl group on the aromatic ring of this compound makes it an attractive building block for interdisciplinary research.
In materials science , the introduction of this fluorinated moiety can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to polymers and other advanced materials. Future research could explore the incorporation of this compound into high-performance polymers, liquid crystals, and organic electronics.
In the field of agrochemicals , the presence of fluorine and trifluoromethyl groups is often associated with enhanced biological activity and metabolic stability. This makes this compound a valuable scaffold for the synthesis of new herbicides, insecticides, and fungicides. Interdisciplinary collaborations between synthetic chemists and biologists will be crucial in identifying and optimizing new agrochemical candidates derived from this compound.
Exploration of New Chemical Transformations and Unprecedented Reactivity Profiles
The specific arrangement of substituents on the aromatic ring of this compound presents opportunities for exploring novel chemical transformations and uncovering unprecedented reactivity. The interplay between the electron-withdrawing trifluoromethyl group and the fluorine atoms can influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
Future research in this area could focus on:
Selective C-H functionalization: Developing methods to selectively activate and functionalize the C-H bonds of the methyl group or the aromatic ring.
Novel coupling reactions: Investigating the use of this compound in various cross-coupling reactions to construct more complex molecular architectures.
Photoredox catalysis: Exploring light-mediated transformations to access new reaction pathways and products.
Understanding the fundamental reactivity of this molecule will open doors to the synthesis of a wide array of novel compounds with potentially valuable applications.
| Chemical Transformation | Research Goal | Potential Applications |
| Selective C-H Functionalization | To introduce new functional groups at specific positions. | Synthesis of complex drug candidates and functional materials. |
| Novel Coupling Reactions | To build larger, more intricate molecular structures. | Creation of new polymers, dyes, and agrochemicals. |
| Photoredox Catalysis | To access unique reactivity under mild conditions. | Development of more sustainable and efficient synthetic methods. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,5-Difluoro-4-methylbenzotrifluoride, and how can reaction conditions be optimized?
- Methodology :
- Substitution Reactions : Use fluorinating agents (e.g., KF or CsF) under anhydrous conditions to introduce fluorine atoms. Halogen exchange reactions with trifluoromethyl groups require catalysts like CuI or Pd complexes .
- Methylation : Methylation at the 4-position can be achieved via Friedel-Crafts alkylation using AlCl₃ as a catalyst. Monitor temperature (<40°C) to avoid over-alkylation .
- Optimization : Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, DMF enhances solubility of fluorinated intermediates compared to THF .
- Key Data :
| Parameter | Typical Range | Optimal Condition |
|---|---|---|
| Reaction Temperature | 25–60°C | 40°C |
| Catalyst Loading | 5–10 mol% | 7.5 mol% |
| Solvent | DMF, THF, or Toluene | DMF |
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorine substitution patterns (δ -110 to -120 ppm for trifluoromethyl groups) .
- HPLC-MS : Pair with reverse-phase C18 columns and acetonitrile/water gradients to detect impurities (e.g., residual methylbenzene derivatives) .
- Elemental Analysis : Validate C, H, F ratios (±0.3% tolerance) .
Q. What role do fluorine substituents play in the compound’s physicochemical properties?
- Lipophilicity : Fluorine increases logP values, enhancing membrane permeability. For 3,5-difluoro derivatives, logP ≈ 2.8 (vs. 1.5 for non-fluorinated analogs) .
- Thermal Stability : Trifluoromethyl groups improve thermal stability (decomposition >250°C) due to strong C-F bonds .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed for this compound?
- Strategies :
- Directed Metallation : Use directing groups (e.g., -COOH) to control substitution sites. For example, lithiation at -78°C with LDA directs electrophiles to the para position .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict charge distribution and reactive sites. MEP maps show electron-deficient regions at the 3- and 5-positions .
Q. What are the stability limitations of this compound under acidic/basic conditions?
- Findings :
- Acidic Conditions (pH <3) : Trifluoromethyl groups hydrolyze slowly to -COOH, requiring inert atmospheres (N₂) to prevent degradation .
- Basic Conditions (pH >10) : Demethylation occurs at the 4-position, forming phenolic byproducts. Stabilize with non-nucleophilic bases (e.g., DBU) .
- Mitigation : Use buffered solutions (pH 6–8) for long-term storage .
Q. How can conflicting data on fluorination efficiency in literature be resolved?
- Root Cause Analysis :
- Contaminants : Trace moisture or oxygen in reactions reduces yields. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .
- Catalyst Deactivation : Pd/C catalysts lose activity after 3 cycles; regenerate with H₂ flow at 200°C .
- Validation : Cross-reference with NMR and X-ray crystallography to confirm product identity .
Data Contradiction Analysis
Q. Why do some studies report unexpected byproducts in trifluoromethylation reactions?
- Hypothesis Testing :
- Radical Pathways : ESR spectroscopy detects free radicals in reactions with TBPA initiators, leading to dimerization byproducts .
- Side Reactions : Compile kinetic data (Arrhenius plots) to identify competing pathways (e.g., SN1 vs. SN2 mechanisms) .
Methodological Recommendations
Q. What computational tools are recommended for predicting reactivity of fluorinated analogs?
- Software :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
